2-(1,3-Benzodioxol-5-YL)-azepane

Thermal stability Distillation Ring‑size effect

2-(1,3-Benzodioxol-5-YL)-azepane (CAS 383130-37-8) is a heterocyclic research compound composed of a 1,3‑benzodioxole ring directly attached at the 5‑position to a saturated seven‑membered azepane (hexahydro‑1H‑azepine) ring [REFS‑1]. Its molecular formula is C₁₃H₁₇NO₂ with a molecular weight of 219.28 g mol⁻¹ [REFS‑2].

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 383130-37-8
Cat. No. B1274852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-YL)-azepane
CAS383130-37-8
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H17NO2/c1-2-4-11(14-7-3-1)10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,1-4,7,9H2
InChIKeyWYMGDSKJVNFXPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Benzodioxol-5-YL)-azepane | CAS 383130-37-8 | Core Physicochemical & Procurement Baseline


2-(1,3-Benzodioxol-5-YL)-azepane (CAS 383130-37-8) is a heterocyclic research compound composed of a 1,3‑benzodioxole ring directly attached at the 5‑position to a saturated seven‑membered azepane (hexahydro‑1H‑azepine) ring [REFS‑1]. Its molecular formula is C₁₃H₁₇NO₂ with a molecular weight of 219.28 g mol⁻¹ [REFS‑2]. Key physicochemical properties include a predicted density of 1.121 g cm⁻³, a boiling point of 331.8 °C at 760 mmHg, a calculated LogP of 2.95, and a topological polar surface area of 30.49 Ų [REFS‑3]. The compound is commercially available at purities between 95 % and 98 % and is classified as harmful if swallowed as well as a skin, eye and respiratory irritant (GHS07) [REFS‑1][REFS‑4].

Why 2-(1,3-Benzodioxol-5-YL)-azepane Cannot Be Simply Replaced by Its 5‑ or 6‑Membered Ring Analogs


Although 2‑(1,3‑benzodioxol‑5‑yl)‑pyrrolidine (5‑membered ring, CAS 95849‑38‑0) and 2‑(1,3‑benzodioxol‑5‑yl)‑piperidine (6‑membered ring, CAS 383128‑51‑6) share the same benzodioxole pharmacophore and a secondary amine, the ring size expansion from pyrrolidine to azepane systematically increases the molecular surface area, alters the pKa of the amine, and raises the boiling point, density and lipophilicity [REFS‑1][REFS‑2]. These differences directly affect solubility, membrane permeability, thermal stability and chromatographic retention behaviour. Consequently, a receptor‑binding or enzyme‑inhibition structure‑activity relationship established for the pyrrolidine or piperidine congener cannot be assumed to translate to the azepane analog without experimental verification. The quantitative comparisons provided below demonstrate that ring‑size‑driven property shifts are often larger than the batch‑to‑batch variability of any single compound, making blind substitution a significant risk in medicinal chemistry and process development workflows [REFS‑1][REFS‑2][REFS‑3].

Quantitative Evidence for Differentiating 2-(1,3-Benzodioxol-5-YL)-azepane from Its Closest Ring‑Size Analogs


Boiling Point Elevation Reflects Enhanced Thermal Stability Relative to Smaller‑Ring Congeners

The azepane derivative exhibits a boiling point of 331.8 °C at 760 mmHg, which is 16.8 °C higher than the corresponding piperidine analog (315.0 °C) and 38.1 °C higher than the pyrrolidine analog (293.7 °C) [REFS‑1][REFS‑2][REFS‑3]. This trend is consistent with the increasing molecular weight and van der Waals surface area as the saturated nitrogen heterocycle expands from five to seven members.

Thermal stability Distillation Ring‑size effect

Increased LogP of the Azepane Derivative Alters Lipophilicity‑Driven Partitioning Relative to Smaller‑Ring Analogs

The calculated LogP for 2‑(1,3‑benzodioxol‑5‑yl)‑azepane is 2.95 (Chemsrc), compared with 2.21 (ACD/Labs) for the piperidine analog and 2.17 for the pyrrolidine analog [REFS‑1][REFS‑2][REFS‑3]. The azepane derivative is therefore approximately 0.74–0.78 LogP units more lipophilic, corresponding to a roughly 5‑ to 6‑fold higher octanol‑water partition coefficient.

Lipophilicity LogP ADME Chromatography

Commercial Purity Range and Hazard Classification for Procurement Decision‑Making

2‑(1,3‑Benzodioxol‑5‑yl)‑azepane is supplied at a minimum purity of 95 % (Fluorochem) and up to 98 % (Leyan, MolCore), with the 98 % grade being offered by ISO‑certified manufacturers [REFS‑1][REFS‑2]. The compound carries GHS07 hazard labelling: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [REFS‑3]. No comparable purity specification or GHS information was located in the public domain for the pyrrolidine or piperidine ring analogs at the time of analysis.

Purity specification GHS classification Procurement

Ring‑Size Expansion Modulates Conformational Flexibility and Hydrogen‑Bonding Capacity for Structure‑Based Design

The target compound possesses 1 hydrogen‑bond donor, 3 hydrogen‑bond acceptors, and only 1 rotatable bond (the single bond connecting the azepane ring to the benzodioxole), identical to the piperidine and pyrrolidine analogs in H‑bond counts [REFS‑1][REFS‑2]. However, the seven‑membered azepane ring adopts a broader ensemble of low‑energy conformations than the six‑ or five‑membered rings, potentially enabling distinct binding‑pocket interactions that cannot be accessed by the more rigid smaller‑ring analogs [REFS‑1][REFS‑2][REFS‑3]. No published X‑ray crystal structure or docking study directly comparing the three ring sizes with a common protein target was identified; this evidence dimension is thus classified as class‑level inference.

Conformational flexibility Hydrogen bonding Medicinal chemistry

Recommended Application Scenarios for 2-(1,3-Benzodioxol-5-YL)-azepane Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Hopping from Piperidine to Azepane for Lipophilic Pocket Exploration

When a 2‑(1,3‑benzodioxol‑5‑yl)‑piperidine hit exhibits sub‑optimal binding affinity, the azepane derivative can be used as a direct scaffold‑hopping probe. Its higher LogP (+0.74 units) and larger conformational space may improve occupancy of a nearby lipophilic sub‑pocket without altering the hydrogen‑bonding pharmacophore (both compounds have 1 HBD and 3 HBA) [REFS‑1][REFS‑2]. The 98 % purity grade ensures reliable SAR data [REFS‑3].

High‑Temperature Synthesis or Distillation Requiring Thermal Stability Beyond That of Five‑ or Six‑Membered Ring Analogs

Process chemists requiring a benzodioxole‑amine building block for reactions conducted above 300 °C should prefer the azepane derivative (b.p. 331.8 °C) over the piperidine (315.0 °C) or pyrrolidine (293.7 °C) analogs [REFS‑1][REFS‑2]. The 16–38 °C boiling point advantage reduces evaporative loss and degradation risk, improving yield consistency and safety margin in heated operations [REFS‑1][REFS‑2].

Reversed‑Phase Chromatography Method Development and LogP‑Based Fractionation

With a LogP of 2.95, 2‑(1,3‑benzodioxol‑5‑yl)‑azepane elutes significantly later on C18 columns than the piperidine analog (LogP 2.21), offering a clear chromatographic separation window for mixture purification. Analytical laboratories can exploit this difference to resolve the azepane compound from its smaller‑ring synthetic by‑products using standard acetonitrile‑water gradients [REFS‑1][REFS‑2].

Pre‑Clinical in‑vitro ADME Profiling for Ring‑Size‑Dependent Membrane Permeability Studies

The systematic LogP increase across pyrrolidine (2.17) → piperidine (2.21) → azepane (2.95) makes this compound series an ideal tool set for investigating the impact of moderate lipophilicity changes on passive membrane permeability in Caco‑2 or PAMPA assays, without the confounding influence of altered hydrogen‑bonding capacity [REFS‑1][REFS‑2][REFS‑3]. The azepane congener serves as the highest‑LogP member of the series.

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